NH2-PEG3-C2-Boc

Catalog No.
S518586
CAS No.
252881-74-6
M.F
C13H27NO5
M. Wt
277.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NH2-PEG3-C2-Boc

CAS Number

252881-74-6

Product Name

NH2-PEG3-C2-Boc

IUPAC Name

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate

Molecular Formula

C13H27NO5

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3

InChI Key

CWFSAZJIJBTKRC-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amino-PEG3-t-butyl ester

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCN

The exact mass of the compound Tert-butyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoate is 277.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NH2-PEG3-C2-Boc, CAS 252881-74-6, is a discrete (monodisperse) heterobifunctional linker featuring a primary amine at one terminus and a Boc-protected amine at the other, separated by a hydrophilic 15-atom spacer composed of three ethylene glycol units and an ethyl group. This structure is specifically designed for multi-step conjugation strategies where controlled, sequential reactions are required. The Boc (tert-butyloxycarbonyl) group provides robust protection to one amine under basic and nucleophilic conditions, yet can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA), enabling its use in orthogonal synthesis schemes common in peptide modification, bioconjugation, and the development of complex therapeutic constructs like PROTACs.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK03lkqPzFnI5I7H6UfTTRML5RXkhcSVGLzPq5DRWuvHwxh_K63BeYy3C6pvaczFPrlLvXoPLcgQIhjTKweUBa8aIKnZjyqfLpWrPq6Fj15GXgxaXev_NWyF5UTQXhI8GUgWT-YyFpPEk13HDUzLr0y0q9)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHP8DXoqBly_m-iKXbRrl6kfxb7o1vUkZx0pOMpvnJxWFayyMeJiYML7FM2UNCPR-gD5VPWQr9ccTjO7hthHtDgKaWOeuYaraFpIR4rGeVVnvl8Yf5G3kvr5R47YjDJv8tGPTTv1SZ1IYSJsTrk7TZpowLkSw%3D%3D)]

Substituting NH2-PEG3-C2-Boc with a close analog is often unfeasible and can compromise an entire synthesis workflow. Using a linker with a different PEG length (e.g., PEG2 or PEG4) directly alters the spatial distance between conjugated molecules, a critical parameter for efficacy in applications like PROTACs where optimal ternary complex formation is distance-dependent.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)] Replacing the acid-labile Boc group with a base-labile alternative like Fmoc necessitates a complete inversion of the deprotection strategy (acid vs. base), rendering it incompatible with established synthesis routes, particularly those using Fmoc-based solid-phase peptide synthesis (SPPS).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpy871BPEw22vC9mxLPONTXzkqx67fZ-8ruyHqe_Rdg3LtEXz6TFFYjzZqZdy4lOy8hEbEYh7s5ujebEQVjBKQ8VgYyv4CBbmaZ7RJ2VmLq2WDc9riQJ5mosu0rn72DqLBOnCIByrU1NjGgws8U8ryq4PrcKoYFXAjalAQTM2JuAG0z1p1PLzoLG6deqnfOGbhWK2iWC0CKRbjs1pnEEQfWLSwhuiA3RLl17oeJpNB5xfAhU0%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOyelEGdWustMuocpx-m5nZgnTvsXK4pBo-HxMq7JefigU0hwIf3vpudFeBYrtgPnFENKtoRQKMR-vORzBkpQLu1sH1zqAJ68qgLNiBQWcLqgMP9a2gM4K_zZF8muGzTJPF2sqJ-YWktHsDfnaTvU3sy7264hE8R7NZ0YWCcahk2IIEEtfvF9XXMsXgEJ0wFjNSq-mDru_mEvYalflHkIP_XM8OEG55lDI0A%3D%3D)] Finally, using an unprotected diamine linker prevents controlled, stepwise conjugation, leading to undesirable cross-linking and a complex mixture of products.

Enables Orthogonal Synthesis Strategies Incompatible with Fmoc Protection

The Boc protecting group is chemically orthogonal to the Fmoc group, which is a critical feature for process control in multi-step synthesis. The Boc group is stable to the standard conditions used for Fmoc deprotection (typically 20-50% piperidine in DMF), while the Fmoc group is stable to the acidic conditions used for Boc deprotection (typically trifluoroacetic acid, TFA).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGWl0gz6Bp9TEM3zBSwS8xh-BMv13EIw1v0tZTDwVxOBADxCG4gJZvJANFEy921BeoDcPU1Sx0QSkRm6KRECdPegQhHxvqe3NbRBzMIiFeU31WJvfiH1fUX2_DOHB_8cWEhI0c_JDAHIBCMfJ3tfoHDGZhz77Knu90yELwffysR7AC30mMVauOZyij3Et4m1lgRz80WNtY3iwML6rP7fLk%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFjHNp8ezi9M3tnt72UoHHwLavDsoscgWJyO1q7TB81rXK78YhCOb3RvIw-TcA1HaJXnD9pCzcs5TsBxqMU14XB-8KLK2T-n1o8j-aiiYG1jBNX6rnRDR98fP1WT1uGSx9km7HtKZzxjEYsqr9g)] This allows for the selective deprotection of Fmoc-protected amino acids during peptide chain elongation without premature cleavage of the Boc-protected linker amine, preventing sequence-truncating side reactions.

Evidence DimensionProtecting Group Stability
Target Compound DataBoc group is stable to basic conditions (e.g., piperidine)
Comparator Or BaselineFmoc-protected analog (Fmoc-NH-PEG3-C2-NH2), which is labile to piperidine
Quantified DifferenceQualitatively orthogonal; one is stable while the other is cleaved under identical basic conditions.
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection cycles.

This orthogonality is essential for synthesizing complex peptides or bioconjugates where one part of the molecule is built using Fmoc chemistry before the linker's amine is exposed for subsequent conjugation.

Improves Aqueous Solubility and Reduces Aggregation Compared to Alkyl Linkers

The inclusion of a hydrophilic polyethylene glycol (PEG) spacer is a key strategy for improving the solubility and reducing the aggregation of bioconjugates, particularly those involving hydrophobic payloads like cytotoxic drugs in Antibody-Drug Conjugates (ADCs).[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE2o9S0Dm49lTNYjrajYrQFVl9ydeCHd4PGq-Aq2eQQqtU6iHt2AohTWZUlgnUsqkitYIqrnz_uqtsmpgmIsGIudAoKlrPB12JBPyGpnUb7RX01gS1_wzCrPTFJ0dQD_uccvDmhfNf-ftije3MYr4S-Wik1a8rczGzOdquX2HI9I-uOpo81KEV2YsrsisSBUGHwFl4LmDFDFm2tJrT9XX_7-YuGzncKiPJq6cRCExxO4lFB0h4e7j5v)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)] PEG linkers form a hydration shell around the molecule, which can significantly enhance aqueous solubility compared to structurally similar alkyl-based linkers.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)] This prevents the aggregation that often plagues ADCs with high drug-to-antibody ratios (DARs), which can lead to rapid clearance, loss of efficacy, and potential immunogenicity.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)]

Evidence DimensionAqueous Solubility & Aggregation Prevention
Target Compound DataPEGylated linkers significantly increase the hydrophilicity and solubility of the final conjugate.
Comparator Or BaselineNon-PEGylated alkyl chain linkers of similar length (e.g., Boc-NH-(CH2)n-NH2), which are more hydrophobic.
Quantified DifferenceEnables higher DARs (e.g., >4) without the aggregation and rapid clearance seen with hydrophobic linkers.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)]
ConditionsAqueous buffer systems typical for formulation of biologics such as ADCs.

For developing ADCs or other bioconjugates with hydrophobic components, using a PEG linker is critical for achieving a stable, soluble, and effective therapeutic product.

Precursor Suitability for PROTAC Synthesis

NH2-PEG3-C2-Boc is widely cited and used as a building block for constructing PROTACs (Proteolysis-Targeting Chimeras).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGTYsWbORNnaqY695t2OUUeU_XCqftVyMeXblOYlNGicT7RqI6zv9Z_ES7p4vz8qgDJluO17vTGFDqzXSfU3vNAPz7FwZfjWH5zDipopd0f1x6D1ApUSdsGevrF_d7V2Iyd0dstZyXJTCJUhbiQlA%3D%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-0YjJcVPg_vO0mszsUyl9VSoO1otZTSfZrxtUdP6vBvX_L0o7AK0kP3JS8hvgEJn1A92mpWKcyk7oES3DmFLI4z_9R3877l8ho0HEpXKvx_WHXT4hv01POZhamXdiT481Eg_THhtCXhGfmp96jIEBD5G_mEeHvA%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF7eDaazdLFGq2_ZrcMiHMxhP1qpx5YXQDSnFKK-ioebHMbWJRBJe20bMVVsx4xFMhRMdIA0vRtn0FOu1XoUyr7M7tLjK5vAnxJxyg5pmJqRhr5L294wRgGUala4lXLY0Bl2M6eA-rHBO7hbXRtol4%3D)] A PROTAC's function relies on a linker to connect a target protein ligand with an E3 ligase ligand, and the linker's length and composition are critical determinants of the resulting ternary complex stability and degradation efficacy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)] The defined PEG3 length of this linker provides a specific spatial separation that must often be empirically optimized for each target-ligase pair. Its heterobifunctional nature allows for the directional, stepwise assembly required to build the final PROTAC molecule.

Evidence DimensionPrecursor Application Fit
Target Compound DataFrequently used as a foundational building block in the synthesis of PROTACs.
Comparator Or BaselineGeneral, non-specific linkers or those of different lengths (e.g., PEG2, PEG4).
Quantified DifferenceNot applicable; this is evidence of established utility and suitability for a major application.
ConditionsMulti-step synthesis of PROTAC molecules for targeted protein degradation research.

Procuring this specific linker allows researchers to build upon established chemical literature and protocols for PROTAC development, reducing synthesis design risk.

Complex Bioconjugate Synthesis Requiring Orthogonal Protection

For multi-step syntheses where a peptide or other biomolecule is first constructed using a base-labile Fmoc strategy, this linker is the correct choice for subsequent modification. Its acid-labile Boc group remains intact during Fmoc-deprotection cycles, allowing the linker to be coupled to the molecule and then selectively deprotected at the final stage for conjugation to a second component.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElc2T9hrAp-lacYX1nzBU6iMvMlG-exEHhLM8EGS3N7qqb9QQQH0qQ6aPOzvEho-eb_hWmufo1k85yRJWS_YQGuEuz7NF5GEPGJmjD_q0f3YjtphYoxUiJO-C50CbSZKUyDigsEzsPpXrh_t9VEjuLa0fjHX73DwWI-BZfZEJ96DVjZ5C69wBN2rEezp2Zo-WoASz4uEXpzeqnVBIYasXD17sw9UUugAAqajDh3fhs9GWbIMU%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFOyelEGdWustMuocpx-m5nZgnTvsXK4pBo-HxMq7JefigU0hwIf3vpudFeBYrtgPnFENKtoRQKMR-vORzBkpQLu1sH1zqAJ68qgLNiBQWcLqgMP9a2gM4K_zZF8muGzTJPF2sqJ-YWktHsDfnaTvU3sy7264hE8R7NZ0YWCcahk2IIEEtfvF9XXMsXgEJ0wFjNSq-mDru_mEvYalflHkIP_XM8OEG55lDI0A%3D%3D)]

Improving Solubility and Stability of Antibody-Drug Conjugates (ADCs)

When conjugating hydrophobic payloads to antibodies, this linker's hydrophilic PEG3 spacer helps mitigate aggregation and improves the overall solubility of the final ADC. This is critical for achieving stable formulations and enabling higher drug-to-antibody ratios without compromising pharmacokinetic properties.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFBhvW-vEUe_cGF-cWunOA1HTbv2odkNE0nf-YGxnMRzBnlzC0Q9meMidJGuGP1WF3F27ivkVeyyd_UEvtNuC-gafVy-Oon5oo1jw4jNbWarFlVwfwf-si7Z-fXU6tUf0p_g5XaeCa1Oi_vydH6AcZcoIDm6hiO_VsH9weJrAwLA3mh8BhIByWuRajRc6xudZXHK81mBG6kmrFQVA%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEddabaSigxv-XgNz580uEruU90CnsABWlFNkiVCfDjsZL_yx4As-mWYHEaktt2a2su9zhD6dZCKFo2tCcnnsVEfzYXb_isIVvkpsQNi0JHM_STVJcCp8ZH8E-h13OLwHEtrS0aY3GlSrNa3BPAKq-Rk5hixuIA9_ZCi81fq-7zoVJk2G6kC1D-2Q%3D%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHpkzLRIjKBBMdELcGO2xWYiojv_Ogtv47UWL2D3O0x_q5-YemH3V9e6-wxt887OuIvRQm8lZjrVlR3PDoFSvn97qzudPtgqJbqItDUAGdCV2wwVOdkp2_R384tkMVQxOltdBzg9ORz5oW8VTaomUC42hct_mgyOz_W2gk3)]

Systematic Linker Optimization in PROTAC Development

This compound serves as a key building block in the development of PROTACs. It is an appropriate choice when screening a panel of linkers, where its defined PEG3 length can be directly compared against shorter (PEG2) or longer (PEG4) analogs to empirically determine the optimal spatial arrangement for efficient ternary complex formation and target protein degradation.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPd2H-UcK6FRdoxxo4IgfkVPnEKr-ocCfCJ55P3eUcrpvgEiR37647fCM4HPmbgB29_JPq0QI1EVrc3BROqa-65mWH_9AtAplt95-8HEGvEJAlDxGZe_vpvpA5AObLbL4oXynQyRwKMnoBYQrAOJzwH0BaXPUpZC5sYcrjfwZkiOjH1di8AUfS_nN_FLJDgQK9CTBlt6RZOKn6OmOebTf_ZPt_afg%3D)]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

277.18892296 Da

Monoisotopic Mass

277.18892296 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]propionic acid tert-butyl ester

Dates

Last modified: 08-15-2023
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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